molecular formula C19H19N3O3 B13335786 1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

Cat. No.: B13335786
M. Wt: 337.4 g/mol
InChI Key: SNCFRKKJQVCWMN-UHFFFAOYSA-N
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Description

1’-(tert-Butyl)-2’-oxo-1’,2’,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-3-carboxylic acid is a complex organic compound with a unique spiro structure. This compound is characterized by its tert-butyl group and a spiro linkage between a cyclopenta[b]pyridine and a pyrrolo[2,3-b]pyridine moiety. It has a molecular formula of C18H18ClN3O and a molecular weight of 327.81 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(tert-Butyl)-2’-oxo-1’,2’,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-3-carboxylic acid involves multiple steps. One common method includes the following steps:

    Formation of the cyclopenta[b]pyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrrolo[2,3-b]pyridine moiety: This step typically involves a cross-coupling reaction.

    Spiro linkage formation: The spiro linkage is formed through an intramolecular cyclization reaction.

    Introduction of the tert-butyl group: This is usually done through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1’-(tert-Butyl)-2’-oxo-1’,2’,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1’-(tert-Butyl)-2’-oxo-1’,2’,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(tert-Butyl)-2’-oxo-1’,2’,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(tert-Butyl)-2’-oxo-1’,2’,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridine]-3-carboxylic acid is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable for specific applications in drug development and material science .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1'-tert-butyl-2'-oxospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

InChI

InChI=1S/C19H19N3O3/c1-18(2,3)22-15-13(5-4-6-20-15)19(17(22)25)8-11-7-12(16(23)24)10-21-14(11)9-19/h4-7,10H,8-9H2,1-3H3,(H,23,24)

InChI Key

SNCFRKKJQVCWMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)N=CC(=C4)C(=O)O

Origin of Product

United States

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